7-Bromo-4-chloro-1H-indole
Overview
Description
7-Bromo-4-chloro-1H-indole: is a halogenated indole derivative, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, on the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . The indole nucleus is a common structural motif in many pharmacologically active compounds, making this compound an important compound for research and development in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-bromo-4-chloro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Bromo-4-chloro-1H-indole are not fully explored yet. Indole derivatives are known to interact with multiple receptors and have a broad spectrum of biological activities . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Cellular Effects
Indole derivatives have been reported to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been synthesized and tested for in vitro antiproliferative and antiviral activities .
Dosage Effects in Animal Models
Indole derivatives have been synthesized and tested for their biological activities .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many alkaloids .
Transport and Distribution
Indole derivatives have been found in many important synthetic drug molecules .
Subcellular Localization
Indole derivatives have been found in many important synthetic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-indole typically involves halogenation reactions on the indole ring. One common method is the bromination of 4-chloroindole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 7-bromo-4-chloroindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for selective bromination.
Sodium Hydroxide: Used for nucleophilic substitution reactions.
Potassium Permanganate: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products:
7-Bromo-4-chloroindoline: Formed by reduction.
Indole-2,3-diones: Formed by oxidation.
7-Hydroxy-4-chloroindole: Formed by substitution.
Scientific Research Applications
Chemistry: 7-Bromo-4-chloro-1H-indole is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Its halogenated structure enhances its binding affinity to biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
- 4-Bromo-7-chloro-1H-indole
- 6-Bromo-4-chloro-1H-indole
- 5-Bromo-4-chloro-1H-indole
Comparison: 7-Bromo-4-chloro-1H-indole is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity. Compared to other halogenated indoles, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a distinct compound for research and development .
Properties
IUPAC Name |
7-bromo-4-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595936 | |
Record name | 7-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-29-8 | |
Record name | 7-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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